molecular formula C10H15NO B12576013 N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine CAS No. 202471-31-6

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine

Cat. No.: B12576013
CAS No.: 202471-31-6
M. Wt: 165.23 g/mol
InChI Key: DVZBBGKDRBVXKT-UHFFFAOYSA-N
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Description

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine is a chemical compound that belongs to the class of phenylethanolamines It is characterized by the presence of a hydroxy group, an isopropyl group, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired amine using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide: A phenylethanolamine with similar structural features.

    Formoterol Related Compound D: Another compound with a similar phenylethanolamine backbone.

Uniqueness

N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

202471-31-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-6,8,11-12H,7H2,1-2H3

InChI Key

DVZBBGKDRBVXKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNO

Origin of Product

United States

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